2,2-dibromo-1-(3-phenylphenyl)ethanone
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Overview
Description
2,2-dibromo-1-(3-phenylphenyl)ethanone is an organic compound with the molecular formula C14H10Br2O It is a brominated ketone, characterized by the presence of two bromine atoms and a phenyl group attached to the ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(3-phenylphenyl)ethanone typically involves the bromination of 1-(3-phenylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a solvent such as chloroform or acetic acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2,2-dibromo-1-(3-phenylphenyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 1-(3-phenylphenyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: Formation of 1-(3-phenylphenyl)ethanol or corresponding amines.
Reduction: Formation of 1-(3-phenylphenyl)ethanol.
Oxidation: Formation of 3-phenylbenzoic acid.
Scientific Research Applications
2,2-dibromo-1-(3-phenylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dibromo-1-(3-phenylphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. In reduction reactions, the carbonyl group is reduced to a hydroxyl group, while in oxidation reactions, the carbonyl group is further oxidized to a carboxyl group. The molecular targets and pathways involved depend on the specific reactions and conditions.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dibromo-1-(4-bromophenyl)ethanone
- 2,2-dibromo-1-(3,5-dimethoxyphenyl)ethanone
- 2,2-dibromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
Comparison
Compared to similar compounds, 2,2-dibromo-1-(3-phenylphenyl)ethanone is unique due to its specific substitution pattern and the presence of a phenyl group. This structural difference influences its reactivity and the types of reactions it undergoes. For example, the presence of the phenyl group can affect the compound’s stability and its interactions with other molecules.
Properties
Molecular Formula |
C14H10Br2O |
---|---|
Molecular Weight |
354.04 g/mol |
IUPAC Name |
2,2-dibromo-1-(3-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H10Br2O/c15-14(16)13(17)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14H |
InChI Key |
AXPVLYOFHWELOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C(Br)Br |
Origin of Product |
United States |
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